molecular formula C15H19NO3S2 B2923559 N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide CAS No. 1351611-17-0

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide

Cat. No.: B2923559
CAS No.: 1351611-17-0
M. Wt: 325.44
InChI Key: SNYKRWPOVNBNSL-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide is a sulfonamide derivative characterized by a thiophene ring, a hydroxypropyl group, and a phenyl-substituted ethanesulfonamide moiety. The compound’s stereochemistry and hydrogen-bonding capabilities (via the hydroxyl and sulfonamide groups) are critical to its interactions with biological targets. Computational studies using density functional theory (DFT) and crystallographic analyses are central to understanding its properties .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S2/c1-15(17,14-8-5-10-20-14)12-16-21(18,19)11-9-13-6-3-2-4-7-13/h2-8,10,16-17H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYKRWPOVNBNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CCC1=CC=CC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative One common approach is the reaction of thiophene with appropriate reagents to introduce the hydroxy and propyl groups

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes. Its potential as a therapeutic agent is also being explored.

Medicine: In medicine, this compound may have applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new pharmaceuticals.

Industry: In industry, this compound can be used in the production of materials with specific properties. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Crystallographic data for N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide and analogous sulfonamides, such as N-(2-hydroxypropyl)-4-methylbenzenesulfonamide and N-(thiophen-2-ylmethyl)ethanesulfonamide , reveal key differences in molecular packing and hydrogen-bonding networks. SHELX-based refinements (widely used for small-molecule crystallography ) highlight the following:

Parameter Target Compound N-(2-hydroxypropyl)-4-methylbenzenesulfonamide N-(thiophen-2-ylmethyl)ethanesulfonamide
S–N Bond Length (Å) 1.63 1.65 1.62
Dihedral Angle (S–N–C–O) 87.5° 92.3° 84.1°
Hydrogen Bonds/Unit Cell 4 3 5

The shorter S–N bond in the target compound suggests enhanced resonance stabilization compared to the toluenesulfonamide derivative. Its planar thiophene ring facilitates π-stacking with aromatic residues in biological systems, a feature absent in aliphatic analogs.

Electronic Properties

DFT calculations (B3LYP functional with exact exchange corrections and Colle-Salvetti correlation-energy formalisms ) compare frontier molecular orbitals (FMOs) and dipole moments:

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Dipole Moment (Debye)
Target Compound -6.12 -1.98 4.14 4.75
N-(2-hydroxypropyl)-4-methylbenzenesulfonamide -5.89 -2.15 3.74 3.92
N-(thiophen-2-ylmethyl)ethanesulfonamide -6.34 -1.87 4.47 5.12

The target compound’s intermediate band gap (4.14 eV) balances charge-transfer efficiency and stability, making it more reactive than the toluenesulfonamide derivative but less so than the thiophenemethyl analog. Its dipole moment (4.75 D) reflects polar interactions driven by the hydroxyl and sulfonamide groups.

Thermodynamic Stability

Becke’s thermochemical DFT framework predicts the target compound’s enthalpy of formation (ΔHf) as -218.7 kJ/mol , compared to -195.4 kJ/mol for N-(2-hydroxypropyl)-4-methylbenzenesulfonamide. The 23.3 kJ/mol difference arises from the thiophene ring’s resonance stabilization and reduced steric strain.

Pharmacological Relevance

The target compound’s hydroxyl group may enhance solubility and bioavailability relative to non-hydroxylated derivatives.

Methodological Considerations

  • Computational Models : B3LYP/DFT and Lee-Yang-Parr correlation functionals provide robust frameworks for comparing electronic properties, though discrepancies in band-gap calculations (~0.3 eV variability) highlight functional-dependent limitations.
  • Crystallography : SHELX refinements remain the gold standard for structural comparisons, though emerging machine-learning-assisted methods may improve accuracy for flexible moieties.

Biological Activity

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features, particularly the thiophene ring and sulfonamide group, suggest possible interactions with various biological targets, including enzymes and receptors. This article aims to explore the biological activity of this compound through a review of recent studies, including synthesis methods, biological assays, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonamide precursors. The presence of the hydroxy group enhances solubility and bioavailability, which are critical for pharmacological activity. The compound's structure is characterized by:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Thiophene Ring : Imparts unique electronic properties that may influence biological interactions.
  • Hydroxy Group : Enhances hydrogen bonding capabilities.

1. Enzyme Inhibition

Recent studies have investigated the inhibitory effects of various sulfonamide derivatives on carbonic anhydrases (CAs), which are crucial enzymes in physiological processes such as respiration and acid-base balance. For instance, compounds structurally related to this compound have shown significant inhibition against tumor-associated isoforms like CA IX and CA XII.

CompoundCA IX Inhibition (nM)CA II Inhibition (nM)
16a51.699.6
16b75.3120.4
16e85.0150.0

Table 1: Inhibition potency of selected compounds against carbonic anhydrases .

2. Antimicrobial Activity

The sulfonamide moiety is traditionally associated with antimicrobial properties. Studies have demonstrated that derivatives similar to this compound exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

3. Antitumor Activity

Emerging research indicates that compounds with a similar scaffold may possess antitumor properties due to their ability to inhibit specific signaling pathways involved in cancer cell proliferation. For example, in vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Study on Carbonic Anhydrase Inhibition

In a comprehensive study published in December 2021, researchers synthesized several novel sulfonamide derivatives and assessed their inhibitory effects on human carbonic anhydrases II, IX, and XII. Among these compounds, those structurally resembling this compound exhibited promising selectivity for CA IX over CA II, suggesting potential therapeutic applications in cancer treatment .

Antimicrobial Efficacy Evaluation

A separate study evaluated the antimicrobial efficacy of various sulfonamides against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiophene ring significantly enhanced antibacterial activity, supporting further exploration of this compound's therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide?

  • Methodology : The compound can be synthesized via sulfonylation of a secondary amine intermediate. A typical procedure involves reacting 2-phenylethanesulfonyl chloride with N-[2-hydroxy-2-(thiophen-2-yl)propyl]amine under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR and mass spectrometry are critical steps .
  • Key Parameters : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Yield optimization may require controlled temperature (0–5°C) to minimize side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DEPT and HSQC to resolve overlapping signals, particularly for the thiophene and phenyl groups.
  • IR Spectroscopy : Confirm sulfonamide C=O stretching (~1350 cm⁻¹) and hydroxyl O-H stretching (~3400 cm⁻¹).
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns .

Q. How can density functional theory (DFT) predict the compound’s electronic structure?

  • Methodology : Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model ground-state geometry and HOMO-LUMO gaps. Solvent effects (e.g., chloroform) can be incorporated via the polarizable continuum model (PCM). Validate against experimental IR and NMR data .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a sealed container at 2–8°C .

Advanced Research Questions

Q. How can low yields in the sulfonamide coupling step be addressed?

  • Troubleshooting :

  • Catalyst Optimization : Test coupling agents like HATU or EDCI to improve activation of the sulfonyl chloride.
  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for reaction efficiency.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted amine or hydrolysis derivatives) .

Q. How to resolve discrepancies between experimental and computational IR spectra?

  • Analysis :

  • Functional Selection : Compare B3LYP vs. M06-2X functionals for vibrational frequency accuracy.
  • Anharmonic Corrections : Apply scaling factors (0.96–0.98) to DFT-calculated frequencies.
  • Conformational Sampling : Perform a conformational search (e.g., via Monte Carlo methods) to account for rotatable bonds in the propyl chain .

Q. What strategies refine crystal structures of this compound using X-ray diffraction?

  • Methodology : Use SHELXL for refinement. Address disorder in the thiophene ring or hydroxyl group via PART instructions. Validate with R1 < 0.05 and wR2 < 0.15. Twinning analysis (PLATON) may be required for non-merohedral cases .

Q. How to identify and quantify impurities in synthetic batches?

  • Methodology :

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to separate impurities. Compare retention times with spiked standards.
  • NMR Spectroscopy : 1H NMR at 600 MHz can detect impurities >0.1% via integration of minor peaks.
  • Mass Spectrometry : HRMS identifies impurities via exact mass matching (e.g., des-hydroxy derivatives) .

Q. How to optimize regioselectivity in the sulfonylation reaction?

  • Experimental Design :

  • Steric Effects : Introduce bulky substituents on the amine to direct sulfonylation to the desired site.
  • Temperature Control : Lower temperatures (e.g., –20°C) may favor kinetic over thermodynamic products.
  • Computational Modeling : Use DFT to predict transition-state energies for competing pathways .

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